N-(3,5-Dimethylphenyl)acetamide
Overview
Description
N-(3,5-Dimethylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO. It is a derivative of acetanilide, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3,5-Dimethylphenyl)acetamide can be synthesized through the reaction of 3,5-dimethylaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions, where the amine reacts with the acylating agent to form the desired acetamide. The reaction can be represented as follows:
[ \text{3,5-Dimethylaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamide to amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted acetamides, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(3,5-Dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)acetamide
- N-(3,5-Dimethylphenyl)propionamide
- N-(3,5-Dimethylphenyl)butyramide
Uniqueness
N-(3,5-Dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar acetamide derivatives.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAYQHIHIBTMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174488 | |
Record name | Acetamide, N-(3,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-45-5 | |
Record name | N-(3,5-Dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Acetoxylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',5'-Acetoxylidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(3,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3′,5′-Acetoxylidide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNL9S5KW3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of N-(3,5-Dimethylphenyl)acetamide?
A: this compound (35DMPA) is an acetanilide derivative. Its molecular formula is C10H13NO [, ]. Structural studies reveal that 35DMPA molecules are linked into chains via N—H⋯O hydrogen bonds []. The conformation of the N—H bond is syn to the 3-methyl substituent in the aromatic ring []. This is in contrast to the anti conformation observed with respect to the 3-chloro substituent in N-(3,4-dichlorophenyl)acetamide (34DCPA) [].
Q2: Has this compound been investigated for any specific biological activities?
A: While the provided abstracts do not detail specific biological activities of 35DMPA itself, a related compound, 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l), which incorporates the 35DMPA structure, exhibited promising antibacterial potential with low hemolytic activity []. This suggests potential for further exploration of 35DMPA derivatives in medicinal chemistry.
Q3: What are the analytical methods used to characterize this compound?
A: Although not explicitly stated, the research articles utilize standard characterization techniques for the synthesized compounds. These likely include Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) to confirm the structures and analyze the synthesized molecules [].
Q4: What can be said about the dissolution and solubility of this compound?
A: While the provided abstracts don't directly address the dissolution and solubility of 35DMPA, the synthesis of compound 7l, which incorporates the 35DMPA moiety, involved using dimethylformamide (DMF) as a solvent []. This suggests that 35DMPA and its derivatives might possess some solubility in polar aprotic solvents like DMF. Further investigation into its solubility in various media would be needed for potential applications.
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